Harpagoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Harpagoside, an iridoid glycoside, is the primary bioactive component found in the secondary root of Devil's Claw (Harpagophytum procumbens) []. This South African plant has a long history of traditional use for treating pain and inflammation, and scientific research is exploring its potential applications in various health conditions.

Anti-inflammatory Properties

One of the most studied aspects of Harpagoside is its anti-inflammatory activity. Studies suggest it may work through multiple mechanisms, including inhibiting the production of inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX) []. This COX inhibition is similar to how nonsteroidal anti-inflammatory drugs (NSAIDs) work, but with a potentially safer profile [].

Pain Management

Due to its anti-inflammatory properties, Harpagoside is being investigated for its role in pain management. Clinical trials have shown promising results for its use in relieving low back pain and osteoarthritis pain, with some studies suggesting similar efficacy to conventional pain medications [, ].

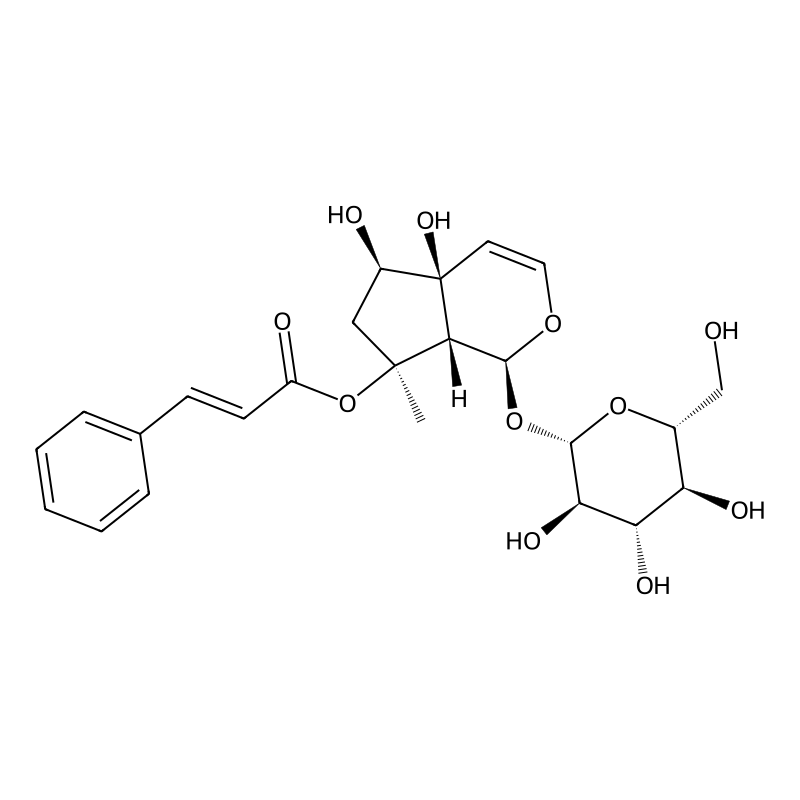

Harpagoside is a naturally occurring compound classified as an iridoid glycoside, primarily extracted from the roots of the plant Harpagophytum procumbens, commonly known as devil's claw. This compound is recognized for its significant medicinal properties, historically used by the Khoisan people of southern Africa to treat various ailments, including rheumatic disorders, fever, diabetes, and hypertension . Harpagoside is characterized by its unique chemical structure, which includes a cyclopentane ring fused to a six-membered oxygen heterocycle, derived from the mevalonate pathway in eukaryotic organisms .

Anti-inflammatory Effects: Research suggests that harpagoside's mechanism of action involves inhibiting the production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) []. It may also interfere with the NF-kappaB signaling pathway, a key regulator of inflammation.

The biosynthesis of harpagoside involves several enzymatic reactions beginning with geraniol, which is synthesized from geranyl pyrophosphate. Key steps in its synthesis include:

- Hydroxylation: Geraniol is hydroxylated at the 8 position to form 8-hydroxygeraniol.

- Oxidation: This compound undergoes oxidation to yield 8-oxogeranial.

- Cyclization: Monoterpene cyclase facilitates the formation of various iridodial isomers.

- Glycosylation: The keto form equilibrates into a hemiacetal and undergoes glycosylation to produce harpagide.

- Esterification: Cinnamoyl esterification at the 3-hydroxyl position results in the formation of harpagoside .

These reactions highlight the complex biochemical pathways that contribute to the synthesis of harpagoside.

Harpagoside exhibits notable anti-inflammatory and analgesic properties, making it a valuable compound in treating conditions like osteoarthritis and rheumatoid arthritis. Research indicates that daily doses of at least 50 mg can significantly alleviate pain in patients with osteoarthritis . The mechanisms underlying its biological activity include:

- Inhibition of Cyclooxygenases: Harpagoside moderately inhibits cyclooxygenases 1 and 2, which are crucial enzymes in the arachidonic acid pathway associated with inflammation .

- Cytokine Suppression: It has been shown to suppress inflammatory cytokines such as interleukin-6 and matrix metalloproteinase-13 in human osteoarthritis chondrocytes .

- NF-kappaB Pathway Interference: Harpagoside inhibits the activation of NF-kappaB, a key transcription factor involved in inflammatory responses .

The synthesis of harpagoside can be achieved through both natural extraction and synthetic methods:

- Natural Extraction: The primary source is Harpagophytum procumbens, where roots are harvested and processed to isolate harpagoside.

- Synthetic Approaches: Various chemical synthesis methods have been explored, focusing on replicating the biosynthetic pathway through organic chemistry techniques involving hydroxylation, oxidation, and glycosylation reactions.

Research continues to optimize these methods for better yield and purity .

Harpagoside is widely utilized in various fields:

- Pharmaceuticals: It is incorporated into formulations for treating pain and inflammatory conditions.

- Nutraceuticals: Due to its health benefits, it is included in dietary supplements aimed at joint health.

- Cosmetics: Its anti-inflammatory properties make it suitable for skincare products targeting inflammation and irritation .

Studies have indicated that harpagoside interacts with several biological pathways:

- It has been shown to inhibit lipopolysaccharide-induced inflammation in cell lines, suggesting potential applications in managing sepsis or systemic inflammatory responses .

- Interaction with cytokines and inflammatory mediators has been documented, emphasizing its role in modulating immune responses .

These interactions highlight harpagoside's potential therapeutic benefits beyond traditional uses.

Several compounds share structural or functional similarities with harpagoside. These include:

| Compound Name | Source | Key Properties |

|---|---|---|

| Harpagide | Harpagophytum procumbens | Anti-inflammatory effects |

| Loganic acid | Various plants | Antioxidant properties |

| Secologanin | Gentiana lutea | Anti-inflammatory and analgesic |

| Geniposidic acid | Gardenia jasminoides | Hepatoprotective effects |

Harpagoside stands out due to its specific efficacy against joint pain and inflammation, alongside its unique biosynthetic origin from devil's claw. Its multifaceted biological activities and applications make it a significant compound within herbal medicine and pharmacology .

Harpagoside’s discovery is intertwined with the ethnobotanical practices of the Khoisan people of southern Africa, who used devil’s claw tubers for centuries to treat ailments such as fever, arthritis, and digestive disorders. The compound was first isolated in 1962 by German researchers investigating the plant’s medicinal properties. Early pharmacological studies in the 1970s identified harpagoside as the primary bioactive constituent responsible for the anti-inflammatory effects of H. procumbens extracts. By the 1990s, harpagoside became a benchmark for standardizing devil’s claw products, with the European Pharmacopoeia mandating a minimum content of 1.2% for commercial preparations.

Botanical Distribution in Natural Sources

Harpagoside is predominantly found in Harpagophytum procumbens and H. zeyheri, though its concentration varies significantly between species and environmental conditions.

Notably, Scrophularia lanceolata accumulates harpagoside in leaves under full sunlight (0.63% vs. 0.43% in shade-grown plants), suggesting light intensity influences biosynthesis. Other genera, including Verbascum and Picrorhiza, also produce harpagoside-related iridoids, though at lower concentrations.

Significance in Natural Product Chemistry

Harpagoside’s structural complexity and bioactivity have made it a focal point in natural product research. As an iridoid glycoside, it derives from the mevalonate pathway, involving geraniol hydroxylation, cyclization, and glycosylation. Key milestones include:

Biosynthetic Pathway Elucidation:

Pharmacological Relevance:

Quality Control Metric:

- Used to standardize devil’s claw extracts, ensuring consistency in herbal products.

The biosynthesis of harpagoside begins with the mevalonate pathway, a fundamental metabolic route that provides the basic building blocks for all terpenoid compounds [1] [2] [3]. This pathway is universally present in eukaryotes, archaea, and some bacteria, serving as the primary source of isopentenyl diphosphate and dimethylallyl diphosphate, the five-carbon precursors essential for monoterpene formation [1] [2].

The mevalonate pathway initiates with two molecules of acetyl-coenzyme A, which undergo condensation to form acetoacetyl-coenzyme A through the action of acetyl-coenzyme A acetyltransferase [2]. This reaction represents the first committed step toward terpenoid biosynthesis. Subsequently, acetoacetyl-coenzyme A combines with another molecule of acetyl-coenzyme A under the catalysis of 3-hydroxy-3-methylglutaryl-coenzyme A synthase to produce 3-hydroxy-3-methylglutaryl-coenzyme A [2].

The rate-limiting enzyme of the pathway, 3-hydroxy-3-methylglutaryl-coenzyme A reductase, catalyzes the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate using nicotinamide adenine dinucleotide phosphate hydrogen as the reducing agent [2] [4]. This step is crucial for controlling the flux through the entire pathway and is subject to strict regulatory mechanisms that respond to cellular demand for isoprenoid products [4].

Following mevalonate formation, three sequential phosphorylation and decarboxylation reactions convert mevalonate to isopentenyl diphosphate [2]. Mevalonate kinase phosphorylates mevalonate to form mevalonate-5-phosphate, which is subsequently phosphorylated by phosphomevalonate kinase to yield mevalonate-5-diphosphate. Finally, mevalonate diphosphate decarboxylase catalyzes the formation of isopentenyl diphosphate through an adenosine triphosphate-dependent decarboxylation reaction [2].

The mevalonate pathway operates in the cytoplasm of plant cells, providing a significant portion of the isopentenyl diphosphate pool required for monoterpene biosynthesis [5]. Although plastids contain an alternative methylerythritol phosphate pathway for isoprenoid precursor synthesis, cross-talk between these compartments ensures adequate supply of building blocks for harpagoside formation [5].

| Enzyme | EC Number | Substrate | Product | Cofactor |

|---|---|---|---|---|

| Acetyl-CoA acetyltransferase | EC 2.3.1.9 | 2 Acetyl-CoA | Acetoacetyl-CoA | CoA |

| HMG-CoA synthase | EC 2.3.3.10 | Acetyl-CoA + Acetoacetyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA | CoA |

| HMG-CoA reductase | EC 1.1.1.34 | 3-Hydroxy-3-methylglutaryl-CoA | Mevalonate | NADPH |

| Mevalonate kinase | EC 2.7.1.36 | Mevalonate | Mevalonate-5-phosphate | ATP |

| Phosphomevalonate kinase | EC 2.7.4.2 | Mevalonate-5-phosphate | Mevalonate-5-diphosphate | ATP |

| Mevalonate diphosphate decarboxylase | EC 4.1.1.33 | Mevalonate-5-diphosphate | Isopentenyl diphosphate | ATP |

Iridoid Biosynthesis Framework

The iridoid biosynthesis framework represents a specialized branch of monoterpene metabolism that produces the cyclopentanopyran skeleton characteristic of harpagoside [1] [6]. This pathway diverges from canonical monoterpene biosynthesis through the utilization of unique enzymatic mechanisms and non-traditional cyclization reactions [6] [7].

Geraniol Precursor Formation

The formation of geraniol serves as the entry point into iridoid biosynthesis and occurs through the condensation of isopentenyl diphosphate and dimethylallyl diphosphate [8] [9]. Geranyl diphosphate synthase catalyzes the head-to-tail condensation of these five-carbon units to produce geranyl diphosphate, the universal precursor for all monoterpenes [8] [9].

Geranyl diphosphate synthase belongs to the family of trans-isoprenyl diphosphate synthases and requires magnesium ions as cofactors for optimal catalytic activity [8]. The enzyme operates through a carbocation mechanism involving the formation of an allylic carbocation intermediate followed by nucleophilic attack by the double bond of the second substrate [8].

The conversion of geranyl diphosphate to geraniol is mediated by geraniol synthase, a monoterpene synthase that catalyzes the hydrolysis of the diphosphate group [10] [11]. This enzyme demonstrates remarkable substrate specificity, producing geraniol as the primary product with minimal formation of alternative monoterpenes [10]. The reaction proceeds through a carbocation mechanism initiated by diphosphate departure, followed by water capture to yield the primary alcohol [10].

Geraniol synthase exhibits tissue-specific expression patterns that correlate with iridoid accumulation in various plant species [12] [10]. In Harpagophytum procumbens, the enzyme shows highest activity in root tissues where harpagoside biosynthesis occurs [12]. The enzyme requires magnesium ions for catalytic activity and operates optimally under slightly alkaline conditions [10].

Enzymatic Hydroxylation Mechanisms

The hydroxylation of geraniol at the 8-position represents the first committed step toward iridoid formation and is catalyzed by geraniol 8-hydroxylase, a cytochrome P450 monooxygenase [1] [13] [14]. This enzyme belongs to the CYP76 family of cytochrome P450 enzymes and demonstrates remarkable substrate specificity for geraniol and related monoterpene alcohols [13] [14].

Geraniol 8-hydroxylase operates through the classical cytochrome P450 catalytic cycle, which involves the formation of a high-valent iron-oxo intermediate known as Compound I [13]. The catalytic cycle begins with substrate binding to the ferric heme iron, followed by reduction to the ferrous state by nicotinamide adenine dinucleotide phosphate hydrogen-cytochrome P450 reductase [13]. Molecular oxygen then binds to the ferrous heme, forming a ferrous-dioxygen complex that undergoes further reduction and protonation to generate the reactive ferryl intermediate [13].

The hydroxylation reaction proceeds through hydrogen atom abstraction from the methyl group at the 8-position of geraniol, generating a carbon radical that rapidly recombines with the hydroxyl radical to form 8-hydroxygeraniol [13]. This mechanism ensures regioselective hydroxylation at the desired position while minimizing formation of alternative oxidation products [13].

Recent biochemical studies have revealed that certain CYP76 family members, particularly CYP76B6 from Catharanthus roseus, possess multifunctional capabilities and can catalyze sequential oxidation reactions [13]. This enzyme demonstrates dual functionality, converting geraniol directly to 8-oxogeraniol through consecutive hydroxylation and oxidation steps [13]. The first hydroxylation step occurs rapidly and efficiently, while the second oxidation step proceeds more slowly, suggesting distinct binding modes for the two reactions [13].

| Enzyme | Mechanism | Electron Source | Oxygen Activation | Substrate Specificity |

|---|---|---|---|---|

| Geraniol 8-hydroxylase | Cytochrome P450 mediated | NADPH-cytochrome P450 reductase | Compound I formation | Geraniol C-8 position |

| Cytochrome P450 monooxygenase | Heme-iron catalyzed | NADPH-cytochrome P450 reductase | Ferryl intermediate | Various terpenoids |

| Flavin monooxygenase | Flavin-dependent | NADH/NADPH | Flavin-peroxide | Aromatic compounds |

| Non-heme iron oxygenase | α-Ketoglutarate dependent | α-Ketoglutarate | Fe(IV)=O species | Aliphatic compounds |

Oxidation and Cyclization Steps

The oxidation of 8-hydroxygeraniol to 8-oxogeranial represents a critical step in iridoid biosynthesis and is catalyzed by 8-hydroxygeraniol oxidoreductase [13] [15]. This enzyme belongs to the family of short-chain dehydrogenases and demonstrates dual functionality, capable of catalyzing both alcohol dehydrogenase and aldehyde dehydrogenase reactions [13] [15].

The primary oxidation step involves the conversion of the primary alcohol group of 8-hydroxygeraniol to the corresponding aldehyde, 8-hydroxygeranial, using nicotinamide adenine dinucleotide as the electron acceptor [15]. This reaction proceeds through a typical alcohol dehydrogenase mechanism involving hydride transfer from the substrate to the cofactor [15]. The enzyme demonstrates strict substrate specificity for 8-hydroxygeraniol and related hydroxylated monoterpenes [15].

The secondary oxidation step converts 8-hydroxygeranial to 8-oxogeranial through oxidation of the aldehyde group to a ketone [15]. This reaction also requires nicotinamide adenine dinucleotide as the electron acceptor and proceeds through an aldehyde dehydrogenase mechanism [15]. The dual functionality of this enzyme allows for efficient conversion of the hydroxylated intermediate to the ketone substrate required for subsequent cyclization [15].

The cyclization of 8-oxogeranial to form the iridoid skeleton represents the most mechanistically complex step in harpagoside biosynthesis and is catalyzed by iridoid synthase [16] [6]. This enzyme belongs to the progesterone 5β-reductase family of short-chain alcohol dehydrogenases and demonstrates unique cyclization activity not found in other members of this enzyme family [6].

Iridoid synthase operates through a reductive cyclization mechanism that combines reduction with cyclization in a single enzymatic step [16]. The reaction initiates with the reduction of the ketone group of 8-oxogeranial by nicotinamide adenine dinucleotide phosphate hydrogen, generating an enolate intermediate [16]. This enolate then undergoes intramolecular cyclization through a Michael addition reaction, forming the characteristic cyclopentanopyran ring system of iridoids [16].

The cyclization mechanism involves the formation of a reactive enol intermediate that can adopt multiple conformations [16]. The enzyme active site provides a controlled environment that guides the cyclization toward the formation of specific stereoisomers [16]. Recent structural studies have revealed that the enzyme undergoes conformational changes during catalysis, transitioning from a closed conformation that facilitates reduction to an open conformation that allows cyclization [16].

The stereochemical outcome of the cyclization reaction depends on the specific iridoid synthase enzyme and the cellular environment [17]. In some cases, the enzyme produces multiple stereoisomers of the cyclized product, which are subsequently processed by specialized cyclases to generate specific iridoid scaffolds [17]. The products of iridoid synthase include various combinations of iridodial and nepetalactol stereoisomers, which serve as precursors for different classes of iridoid compounds [17].

| Step | Enzyme | Substrate | Product | Mechanism | Cofactor |

|---|---|---|---|---|---|

| Primary oxidation | 8-Hydroxygeraniol oxidoreductase | 8-Hydroxygeraniol | 8-Hydroxygeranial | Alcohol dehydrogenase | NAD+ |

| Secondary oxidation | 8-Hydroxygeraniol oxidoreductase | 8-Hydroxygeranial | 8-Oxogeranial | Aldehyde dehydrogenase | NAD+ |

| Reductive cyclization | Iridoid synthase | 8-Oxogeranial | 8-Oxocitronellyl enol | NADPH-dependent reduction | NADPH |

| Spontaneous cyclization | Non-enzymatic | 8-Oxocitronellyl enol | Iridodial/Nepetalactol | Michael addition cyclization | None |

Glycosylation Process

The glycosylation of iridoid aglycones represents a crucial modification that influences the biological activity, stability, and transport properties of harpagoside [18] [19]. This process involves the attachment of glucose moieties to specific hydroxyl groups on the iridoid skeleton through the action of specialized glucosyltransferases [19].

The glycosylation of iridoids typically occurs at the C-1 position of the iridoid ring system, where a hydroxyl group serves as the acceptor for glucose attachment [18] [19]. The reaction is catalyzed by uridine diphosphate-glucose-dependent glucosyltransferases that transfer glucose from uridine diphosphate-glucose to the aglycone substrate [19]. These enzymes demonstrate strict regioselectivity, ensuring attachment of the sugar moiety at the appropriate position [19].

The glucosyltransferases involved in iridoid glycosylation belong to the family of glycosyltransferases and exhibit substrate specificity for iridoid aglycones [19]. These enzymes require uridine diphosphate-glucose as the sugar donor and magnesium ions as cofactors for optimal activity [19]. The reaction proceeds through a nucleophilic substitution mechanism involving the formation of a glycosyl-enzyme intermediate [19].

The glycosylation reaction significantly alters the physicochemical properties of iridoids, increasing their water solubility and stability while potentially modifying their biological activity [18]. Glycosylated iridoids demonstrate enhanced stability compared to their aglycone counterparts, as the sugar moiety protects the reactive sites of the iridoid ring from degradation [18]. Additionally, glycosylation can serve as a mechanism for cellular transport and storage of iridoid compounds [18].

In the context of harpagoside biosynthesis, the glycosylation step converts iridodial or related iridoid intermediates to harpagide, which serves as the immediate precursor for harpagoside formation [20]. This glycosylation reaction is essential for generating the appropriate substrate for subsequent esterification with cinnamic acid derivatives [20].

Cinnamoyl Esterification Mechanism

The final step in harpagoside biosynthesis involves the esterification of harpagide with cinnamic acid to form the complete harpagoside molecule [20]. This reaction is catalyzed by a specialized acyltransferase that utilizes cinnamoyl-coenzyme A as the acyl donor [20] [21].

The cinnamoyl esterification reaction is mediated by enzymes belonging to the benzylalcohol acetyltransferase, anthocyanin hydroxycinnamoyltransferase, anthranilate hydroxycinnamoyltransferase, and deacetylvindoline acetyltransferase family of acyltransferases [21]. These enzymes are characterized by their ability to transfer acyl groups from coenzyme A thioesters to various acceptor molecules [21].

The esterification mechanism involves the formation of a covalent enzyme-acyl intermediate through nucleophilic attack by a conserved histidine residue on the carbonyl carbon of cinnamoyl-coenzyme A [21]. This intermediate subsequently undergoes nucleophilic attack by the 8-hydroxyl group of harpagide, resulting in the formation of the ester bond and release of coenzyme A [21].

The cinnamoyl-coenzyme A substrate is derived from the phenylpropanoid pathway through the action of 4-coumarate:coenzyme A ligase, which activates cinnamic acid and related phenylpropanoid compounds [22]. This connection between the phenylpropanoid and iridoid pathways highlights the integration of different biosynthetic routes in the formation of complex natural products [22].

The acyltransferase responsible for harpagoside formation demonstrates substrate specificity for both the acyl donor and the acceptor molecule [20]. The enzyme preferentially utilizes cinnamoyl-coenzyme A over other acyl-coenzyme A substrates and shows specificity for harpagide and related iridoid glycosides [20]. This specificity ensures the formation of harpagoside rather than alternative ester derivatives [20].

The esterification reaction occurs primarily in the 8-position of the harpagide molecule, forming an 8-O-cinnamoyl ester linkage [20]. This regioselectivity is critical for the biological activity of harpagoside, as the position and nature of the ester group significantly influence the compound's pharmacological properties [20].

Research has demonstrated that the esterification step can be influenced by various factors, including substrate availability, enzyme expression levels, and cellular conditions [20]. Elicitation treatments and precursor feeding experiments have shown that manipulation of these factors can enhance harpagoside accumulation in plant tissue cultures [20].

| Enzyme | EC Number | Substrate | Product | Cofactor |

|---|---|---|---|---|

| Geranyl diphosphate synthase | EC 2.5.1.1 | IPP + DMAPP | Geranyl diphosphate | Mg2+ |

| Geraniol synthase | EC 4.2.3.75 | Geranyl diphosphate | Geraniol | Mg2+ |

| Geraniol 8-hydroxylase | EC 1.14.13.148 | Geraniol | 8-Hydroxygeraniol | NADPH, O2 |

| 8-Hydroxygeraniol oxidoreductase | EC 1.1.1.324 | 8-Hydroxygeraniol | 8-Oxogeranial | NAD+ |

| Iridoid synthase | EC 1.3.1.99 | 8-Oxogeranial | Iridodial/Nepetalactol | NADPH |

| Glucosyltransferase | EC 2.4.1.- | Iridodial | Harpagide | UDP-glucose |

| Cinnamoyl-CoA:harpagide O-cinnamoyltransferase | EC 2.3.1.- | Harpagide + Cinnamoyl-CoA | Harpagoside | CoA |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 40 of 42 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Bruceolide